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Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with

significant implications for biomarker discovery, disease diagnostics, and drug development.

Accurate and reproducible quantification of lipid species is paramount for generating reliable

data. However, the inherent variability in sample preparation and mass spectrometry analysis

presents a significant challenge. The use of internal standards is a critical strategy to control for

this variability.[1] UltimateSPLASH™ ONE is a comprehensive internal standard mixture

designed for quantitative lipidomics.[2] This mixture contains 69 unique, highly pure, deuterium-

labeled lipids across 15 major lipid classes, enabling broad coverage and accurate

quantification for a wide range of lipidomic workflows.[2][3] The standards are designed to

appear in spectral gaps, minimizing interference with naturally occurring lipid species.[2]

This document provides a detailed protocol for a quantitative lipidomics workflow using

UltimateSPLASH™ ONE standards for the analysis of human plasma samples. It covers

sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.
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The UltimateSPLASH™ ONE internal standard mixture is supplied as a 1.2 mL solution in 1:1

Dichloromethane:Methanol.[2] The mixture contains 69 lipids from 15 classes, each at a

specific target concentration.[2][4]

Table 1: Composition of UltimateSPLASH™ ONE Internal Standard Mixture
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Catalog Number Mixture Component
Target Concentration
(µg/mL)

Triacylglycerols (TG)

860906 14:0-13:0-14:0 TG-d5 25

860907 14:0-15:1-14:0 TG-d5 50

860908 14:0-17:1-14:0 TG-d5 75

860910 16:0-15:1-16:0 TG-d5 100

860909 16:0-17:1-16:0 TG-d5 125

860911 16:0-19:2-16:0 TG-d5 100

860914 18:1-17:1-18:1 TG-d5 75

860912 18:1-19:2-18:1 TG-d5 50

860913 18:1-21:2-18:1 TG-d5 25

Cholesteryl Esters (CE)

700220 14:1 cholesteryl-d7 ester 25

700221 16:1 cholesteryl-d7 ester 50

700222 18:1 cholesteryl-d7 ester 75

700223 20:3 cholesteryl-d7 ester 50

700226 22:4 cholesteryl-d7 ester 25

Ceramides (Cer)

860748
C16:1 Ceramide-d7 (d18:1-

d7/16:1)
75

860747
C18:1 Ceramide-d7 (d18:1-

d7/18:1)
100

860746
C20:1 Ceramide-d7 (d18:1-

d7/20:1)
125
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860745
C22:1 Ceramide-d7 (d18:1-

d7/22:1)
100

860679
C24:1 Ceramide-d7 (d18:1-

d7/24:1)
75

Sphingomyelins (SM)

860741 16:1 SM (d18:1/16:1)-d9 75

860740 18:1 SM (d18:1/18:1)-d9 100

860742 20:1 SM (d18:1/20:1)-d9 125

860743 22:1 SM (d18:1/22:1)-d9 100

860744 24:1 SM (d18:1/24:1)-d9 75

Diacylglycerols (DG)

800827 17:0-14:1 DG-d5 25

800826 17:0-16:1 DG-d5 50

800824 17:0-18:1 DG-d5 75

800825 17:0-20:3 DG-d5 50

800823 17:0-22:4 DG-d5 25

Phosphatidylcholines (PC)

855683 17:0-14:1 PC-d5 75

855682 17:0-16:1 PC-d5 100

855681 17:0-18:1 PC-d5 125

855680 17:0-20:3 PC-d5 100

855678 17:0-22:4 PC-d5 75

Lysophosphatidylcholines

(LPC)

855679 17:0 Lyso PC-d5 100
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Phosphatidylethanolamines

(PE)

856721 17:0-14:1 PE-d5 75

856720 17:0-16:1 PE-d5 100

856719 17:0-18:1 PE-d5 125

856718 17:0-20:3 PE-d5 100

856717 17:0-22:4 PE-d5 75

Lysophosphatidylethanolamine

s (LPE)

856716 17:1 Lyso PE-d5 100

Phosphatidylinositols (PI)

850109 17:0-14:1 PI-d5 25

850110 17:0-16:1 PI-d5 50

850111 17:0-18:1 PI-d5 75

850112 17:0-20:3 PI-d5 50

850118 17:0-22:4 PI-d5 25

Lysophosphatidylinositols (LPI)

850107 15:0 Lyso PI-d5 25

850108 17:0 Lyso PI-d5 50

850106 19:0 Lyso PI-d5 25

Phosphatidylserines (PS)

858153 17:0-14:1 PS-d5 25

858152 17:0-16:1 PS-d5 50

858151 17:0-18:1 PS-d5 75

858150 17:0-20:3 PS-d5 50
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858149 17:0-22:4 PS-d5 25

Lysophosphatidylserines (LPS)

858148 15:0 Lyso PS-d5 25

858147 17:1 Lyso PS-d5 50

858146 19:0 Lyso PS-d5 25

Phosphatidylglycerols (PG)

858135 17:0-14:1 PG-d5 25

858134 17:0-16:1 PG-d5 50

858133 17:0-18:1 PG-d5 75

858132 17:0-20:3 PG-d5 50

858131 17:0-22:4 PG-d5 25

Lysophosphatidylglycerols

(LPG)

858130 15:0 Lyso PG-d5 25

858129 17:1 Lyso PG-d5 50

858123 19:0 Lyso PG-d5 25

Experimental Protocols
A robust and reproducible experimental protocol is essential for high-quality lipidomics data.

The following protocol details a modified Folch extraction method for human plasma,

incorporating the UltimateSPLASH™ ONE internal standard.[5]
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Sample Preparation

Lipid Extraction (Folch Method)

Analysis

Thaw Plasma Sample (on ice)

Spike with UltimateSPLASH™ ONE

Add Chloroform:Methanol (2:1)

Vortex & Incubate (on ice)

Add Water for Phase Separation

Centrifuge

Collect Lower Organic Layer

Dry Extract (Nitrogen Stream)

Reconstitute in IPA:ACN:H2O

LC-MS/MS Analysis

Data Processing & Quantification

Click to download full resolution via product page

Caption: Quantitative lipidomics workflow from sample preparation to data analysis.
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Materials and Reagents
Human plasma (stored at -80°C)

UltimateSPLASH™ ONE (Avanti Polar Lipids)

LC-MS grade Chloroform

LC-MS grade Methanol

LC-MS grade Isopropanol (IPA)

LC-MS grade Acetonitrile (ACN)

LC-MS grade Water

Ammonium formate

Formic acid

1.5 mL microcentrifuge tubes

Glass vials with inserts for autosampler

Nitrogen evaporator or vacuum concentrator

Vortex mixer

Refrigerated centrifuge

Procedure
Sample Thawing and Aliquoting:

Thaw frozen human plasma samples on ice.[5]

Once thawed, vortex briefly and aliquot 40 µL of plasma into a 1.5 mL microcentrifuge

tube. Place tubes back on ice.[5]
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Prepare a pooled quality control (QC) sample by mixing equal volumes from each sample.

Prepare a process blank by using an empty tube.

Internal Standard Spiking:

Add 10-20 µL of the UltimateSPLASH™ ONE internal standard mixture directly to each

plasma aliquot, the QC samples, and the process blank. The exact volume may need

optimization based on instrument sensitivity and expected endogenous lipid

concentrations.

Vortex briefly to mix.

Lipid Extraction (Folch Method):

Add 800 µL of a pre-chilled (-20°C) solution of Chloroform:Methanol (2:1, v/v) to each

tube.[5]

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

Incubate the mixture on ice for 30 minutes, with occasional vortexing.[5]

Induce phase separation by adding 200 µL of ice-cold LC-MS grade water.[5]

Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes at 4°C.[5]

Carefully collect the lower organic layer (containing the lipids) using a glass syringe and

transfer it to a clean glass vial. Avoid disturbing the protein interface.

Drying and Reconstitution:

Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum

concentrator.[1]

Reconstitute the dried lipid extract in 100 µL of a solution of Isopropanol:Acetonitrile:Water

(2:1:1, v/v/v).
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Vortex for 1 minute and transfer to an autosampler vial with an insert for LC-MS/MS

analysis.

LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific LC-

MS/MS system being used.

Table 2: Suggested LC-MS/MS Parameters
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Parameter Setting

LC System

Column

C18 reversed-phase column (e.g., Waters

ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100

mm)[6]

Mobile Phase A
60:40 Acetonitrile:Water + 10 mM Ammonium

formate + 0.1% Formic acid[1][6]

Mobile Phase B
90:10 Isopropanol:Acetonitrile + 10 mM

Ammonium formate + 0.1% Formic acid[1][6]

Flow Rate 0.4 mL/min

Column Temperature 55°C[1]

Injection Volume 2-5 µL

Gradient

0-2 min: 30% B, 2.1-12 min: linear gradient to

100% B, 12-15 min: hold at 100% B, 15.1-18

min: return to 30% B

MS System

Ionization Mode ESI Positive and Negative (switching mode)[1]

Capillary Voltage 3.0 kV (+) / 2.5 kV (-)

Source Temperature 300°C

Data Acquisition
Data-Dependent Acquisition (DDA) or Data-

Independent Acquisition (DIA)

MS1 Scan Range m/z 150-1500

MS/MS
Collision-induced dissociation (CID) with

stepped collision energy

Data Analysis Workflow
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Data Processing

Quantification

Acquire Raw Data (.raw, .wiff)

Peak Picking & Alignment

Lipid Identification (MS/MS Library)

Peak Area Integration

Normalization to IS

Concentration Calculation

Statistical Analysis

Click to download full resolution via product page

Caption: Data analysis workflow for quantitative lipidomics.

Peak Picking and Lipid Identification:
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Process raw LC-MS/MS data using lipidomics software (e.g., LipidSearch, MS-DIAL,

Compound Discoverer).

Perform peak picking, retention time alignment, and feature detection.

Identify lipids by matching MS/MS fragmentation patterns against a spectral library.

Quantification:

Integrate the peak areas for both the endogenous lipids and the corresponding

UltimateSPLASH™ ONE internal standards.

For each identified lipid, select the most structurally similar internal standard from the

same lipid class for normalization.

Calculate the response ratio: Response Ratio = (Peak Area of Endogenous Lipid) / (Peak

Area of Internal Standard)

Calculate the concentration of the endogenous lipid: Concentration (µg/mL) = Response

Ratio * Concentration of Internal Standard (µg/mL)

Signaling Pathway Visualization
Sphingolipids are a major class of lipids that are not only structural components of cell

membranes but also act as critical signaling molecules in a variety of cellular processes. The

sphingolipid metabolism pathway illustrates the interconversion of key signaling lipids like

ceramide, sphingosine, and sphingosine-1-phosphate (S1P). UltimateSPLASH™ ONE includes

standards for both ceramides and sphingomyelins, making this pathway highly relevant.
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Synthesis & Metabolism

Cellular Response

Ceramide (Cer)

Sphingomyelin (SM)
SM synthase

Sphingosine (Sph)

Ceramidase

GlycosphingolipidsGCS

Apoptosis

SMase

CerS

Sphingosine-1-Phosphate (S1P)SphK

S1P phosphatase

Proliferation

Migration

Click to download full resolution via product page

Caption: The Sphingolipid Metabolism signaling pathway.

Conclusion

The UltimateSPLASH™ ONE internal standard mixture provides a robust and comprehensive

solution for accurate quantification in lipidomics research. By incorporating these standards into

a well-defined experimental workflow, researchers can effectively control for analytical

variability, leading to higher quality, more reliable, and reproducible data. This enables more

confident biological interpretation, which is crucial for advancing our understanding of the roles

lipids play in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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